molecular formula C20H29NO4 B11012628 N-Cyclohexyl-N-ethyl-3-(3,4,5-trimethoxy-phenyl)-acrylamide

N-Cyclohexyl-N-ethyl-3-(3,4,5-trimethoxy-phenyl)-acrylamide

Cat. No.: B11012628
M. Wt: 347.4 g/mol
InChI Key: FRWRJYVUQDKVPZ-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-CYCLOHEXYL-N-ETHYL-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE is a synthetic organic compound known for its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclohexyl group, an ethyl group, and a trimethoxyphenyl group attached to a propenamide backbone.

Preparation Methods

The synthesis of (E)-N-CYCLOHEXYL-N-ETHYL-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclohexylamine, ethylamine, and 3,4,5-trimethoxybenzaldehyde.

    Condensation Reaction: The key step involves a condensation reaction between 3,4,5-trimethoxybenzaldehyde and the amines (cyclohexylamine and ethylamine) in the presence of a suitable catalyst.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to enhance yield and efficiency.

Chemical Reactions Analysis

(E)-N-CYCLOHEXYL-N-ETHYL-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, using reagents such as halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

(E)-N-CYCLOHEXYL-N-ETHYL-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE has been explored for various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in organic transformations.

    Biology: The compound has shown potential as an inhibitor of specific enzymes and proteins, making it a valuable tool in biochemical studies.

    Medicine: Research has indicated its potential as a therapeutic agent for certain diseases, including its role as an anti-inflammatory or anticancer agent.

    Industry: The compound’s unique properties make it suitable for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-N-CYCLOHEXYL-N-ETHYL-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation and pain.

Comparison with Similar Compounds

(E)-N-CYCLOHEXYL-N-ETHYL-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE can be compared with other similar compounds, such as:

    Chalcones: These compounds share a similar propenamide backbone and have been studied for their antimalarial and anticancer properties.

    Flavonoids: Flavonoids also contain aromatic rings and have diverse biological activities, including antioxidant and anti-inflammatory effects.

    Hydrazones: These compounds have a similar structure and are known for their antimicrobial and anticancer activities.

The uniqueness of (E)-N-CYCLOHEXYL-N-ETHYL-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H29NO4

Molecular Weight

347.4 g/mol

IUPAC Name

(E)-N-cyclohexyl-N-ethyl-3-(3,4,5-trimethoxyphenyl)prop-2-enamide

InChI

InChI=1S/C20H29NO4/c1-5-21(16-9-7-6-8-10-16)19(22)12-11-15-13-17(23-2)20(25-4)18(14-15)24-3/h11-14,16H,5-10H2,1-4H3/b12-11+

InChI Key

FRWRJYVUQDKVPZ-VAWYXSNFSA-N

Isomeric SMILES

CCN(C1CCCCC1)C(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC

Canonical SMILES

CCN(C1CCCCC1)C(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.